5,8-Dimethoxy-4-methyl-2-(trifluoromethyl)quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 166757 typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method is the oxidation of 2-hydroxypyrimidine-5-methanol using oxidizing agents such as manganese dioxide or potassium permanganate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 166757 can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
NSC 166757 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide, typically used in organic solvents like dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to prevent over-reduction.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxypyrimidine-5-carboxylic acid.
Reduction: 2-Hydroxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
NSC 166757 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: NSC 166757 is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of NSC 166757 involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
NSC 166757 can be compared with other pyrimidine derivatives, such as:
2-Hydroxypyrimidine-5-methanol: Similar in structure but with a hydroxymethyl group instead of an aldehyde group.
2-Hydroxypyrimidine-5-carboxylic acid: The oxidized form of NSC 166757.
2-Chloropyrimidine-5-carbaldehyde: A halogenated derivative with different reactivity and applications.
The uniqueness of NSC 166757 lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Conclusion
NSC 166757 is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it an important building block in organic synthesis, while its potential biological activities open up possibilities for therapeutic applications. Ongoing research continues to uncover new insights into its mechanism of action and expand its range of applications.
Properties
CAS No. |
52823-96-8 |
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Molecular Formula |
C13H12F3NO2 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
5,8-dimethoxy-4-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C13H12F3NO2/c1-7-6-10(13(14,15)16)17-12-9(19-3)5-4-8(18-2)11(7)12/h4-6H,1-3H3 |
InChI Key |
VSVNMJYPVREGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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